5-羧基吡啶-3-硼酸

描述

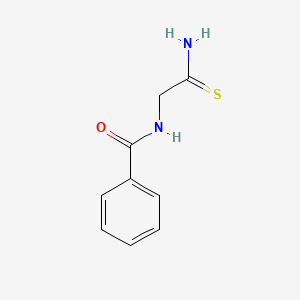

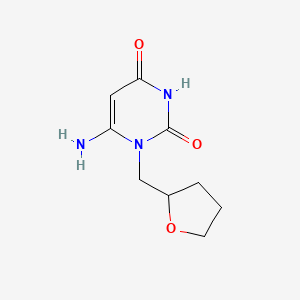

5-Carboxypyridine-3-boronic Acid, also known as 5- (dihydroxyboryl)nicotinic acid, is a chemical compound with the molecular formula C6H6BNO4 . It has a molecular weight of 166.93 .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The InChI code for 5-Carboxypyridine-3-boronic Acid is 1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) and the InChI key is XKDATYTUCBKUQZ-UHFFFAOYSA-N . The Canonical SMILES is B(C1=CC(=CN=C1)C(=O)O)(O)O .Physical And Chemical Properties Analysis

5-Carboxypyridine-3-boronic Acid is a solid at room temperature . It has a density of 1.5g/cm³ . The boiling point is 486.3ºC at 760 mmHg , and the melting point is 226-230ºC .科学研究应用

Medicinal Chemistry

5-Carboxypyridine-3-boronic acid: plays a significant role in the development of pyridine-based compounds, which are crucial in medicinal chemistry due to their antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer properties . The pyridine scaffold is a common structure found in many therapeutic agents, and the boronic acid moiety can be instrumental in the synthesis of new drug candidates targeting various diseases.

Agriculture

In agriculture, 5-Carboxypyridine-3-boronic acid could be utilized in the synthesis of nanopesticides, which are an emerging application of nanotechnology. Nanopesticides offer controlled release and targeted transport, potentially reducing the dosage and environmental impact of traditional pesticides .

Material Science

The compound’s utility in material science stems from its potential as a building block for creating novel materials. Its boronic acid group can react with various organic substrates, leading to the development of new materials with unique properties suitable for a wide range of applications .

Environmental Science

5-Carboxypyridine-3-boronic acid: is relevant in environmental science, particularly in the context of Suzuki–Miyaura coupling reactions. These reactions are used to create carbon-carbon bonds in an environmentally benign manner, which is crucial for synthesizing complex organic molecules with minimal environmental impact .

Analytical Chemistry

In analytical chemistry, boronic acids, including 5-Carboxypyridine-3-boronic acid , are known for their ability to form reversible covalent bonds with diols and polyols. This property is exploited in the development of sensors and detection systems for various analytes, including sugars and catechols .

Biochemistry

The boronic acid moiety of 5-Carboxypyridine-3-boronic acid is used in biochemical tools for sensing and detection of analytes, enzyme inhibition, and as part of cell delivery systems. Its ability to bind to diol-containing biological molecules makes it a versatile tool in biochemistry research .

安全和危害

5-Carboxypyridine-3-boronic Acid is considered hazardous. It may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

5-Carboxypyridine-3-boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .

Biochemical Pathways

For instance, they can act as inhibitors of serine and threonine proteases, and they play a role in the regulation of enzymes involved in signal transduction .

Pharmacokinetics

Boronic acids are generally known for their good bioavailability and stability .

Result of Action

Boronic acids and their derivatives have been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Carboxypyridine-3-boronic acid. For instance, the pH of the environment can affect the stability of boronic acids, as they can undergo hydrolysis under acidic or basic conditions . Furthermore, the presence of diols can lead to the formation of boronate esters, which can affect the reactivity of the boronic acid .

属性

IUPAC Name |

5-boronopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDATYTUCBKUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393635 | |

| Record name | 5-Borononicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxypyridine-3-boronic acid | |

CAS RN |

913836-03-0 | |

| Record name | 5-Borononicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxypyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)